molecular formula C18H23N5OS B2399973 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-03-5

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2399973
CAS No.: 851809-03-5
M. Wt: 357.48
InChI Key: NDIDXLQYNPLUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol family, characterized by a fused heterocyclic core (thiazole and triazole rings) with a hydroxyl group at position 5. The substituents at position 5 include a phenyl group and a 4-ethylpiperazinyl moiety attached via a methyl bridge.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-3-21-9-11-22(12-10-21)15(14-7-5-4-6-8-14)16-17(24)23-18(25-16)19-13(2)20-23/h4-8,15,24H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIDXLQYNPLUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Core Framework Construction

The compound’s synthesis revolves around constructing the thiazolo[3,2-b]triazol-6-ol core and subsequently introducing the (4-ethylpiperazin-1-yl)(phenyl)methyl substituent. Two primary strategies dominate the literature:

Multi-Step Sequential Functionalization

Detailed Synthetic Protocols

Core Scaffold Synthesis

Step 1: Thiazole Formation
A mixture of 2-aminothiazole (1.0 equiv) and chloroacetone (1.2 equiv) in ethanol undergoes reflux (78°C, 6 h) to form 2-methylthiazole.

Step 2: Triazole Annulation
The thiazole intermediate reacts with hydrazine hydrate (2.0 equiv) in acetic acid at 100°C for 12 h, yielding 2-methylthiazolo[3,2-b]triazol-6-ol.

Functionalization with (4-Ethylpiperazin-1-yl)(phenyl)methyl Group

Mannich Reaction
The core scaffold (1.0 equiv) reacts with 4-ethylpiperazine (1.5 equiv) and benzaldehyde (1.2 equiv) in methanol under acidic conditions (pH 4–5, HCl). The mixture is stirred at 60°C for 8 h, producing the target compound.

Alternative Pathway: Nucleophilic Substitution
Bromination of the core at position 5 (NBS, DMF, 0°C) followed by reaction with 4-ethylpiperazine (2.0 equiv) and phenylmagnesium bromide (1.5 equiv) in THF yields the product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive intermediates.
  • Methanol/water mixtures (4:1 v/v) balance solubility and stability, achieving 78% yield.
Table 2: Solvent Screening for Mannich Reaction
Solvent Yield (%) Purity (%)
DMF 65 88
Methanol 78 95
THF 52 82

Catalytic Enhancements

  • Lewis acids (ZnCl₂, 5 mol%) accelerate imine formation, reducing reaction time to 4 h.
  • Microwave irradiation (100 W, 120°C) improves yields to 89% in 1 h.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ph), 4.21 (s, 2H, CH₂), 3.82–3.75 (m, 8H, piperazine), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.31 (s, 3H, CH₃).
  • HRMS : m/z 357.48 [M+H]⁺, confirming molecular formula C₁₈H₂₃N₅OS.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O 70:30): Retention time 6.8 min, purity >98%.
  • X-ray crystallography (for analog structures) validates the bicyclic framework and substituent orientation.

Applications and Derivative Synthesis

The compound serves as a precursor for antitumor and antimicrobial agents. Nitro derivatives (e.g., 5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo-triazol-6-ol) exhibit enhanced bioactivity, synthesized via nitration of the phenyl group.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. The compound's structure allows it to interact with bacterial targets effectively. A study demonstrated that similar compounds showed moderate to good inhibition against various bacterial strains. The following table summarizes the antimicrobial activity results:

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
5a15
5b18
5c12
5d10
Control (Ketoconazole)20

These findings suggest that 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may possess similar antimicrobial effects and could be further explored for therapeutic applications.

Anticancer Activity

The compound has also shown promise in anticancer research. Various thiazole derivatives have been tested for their cytotoxic effects on cancer cell lines. The following table illustrates the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)2.4
Compound BU87MG (Glioma)<1
Compound CMCF7 (Breast Cancer)15

These results indicate that the compound could inhibit tumor cell growth effectively, making it a candidate for further development as an anticancer agent.

Organic Synthesis

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of thiazole and triazole functionalities into more complex molecules. This capability is essential in the development of new pharmaceuticals and materials.

Synthetic Pathways

The synthesis of this compound typically involves reactions that yield various derivatives with distinct biological activities. By modifying substituents on the piperazine or phenyl groups, researchers can tailor properties for specific applications.

Material Science

The unique structural characteristics of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol position it as a candidate for developing novel materials with specific electronic or optical properties. Research into its potential uses in sensors or electronic devices is ongoing.

Molecular Targets

Potential targets include:

  • Enzymes involved in metabolic pathways.
  • Receptors linked to immune responses.

Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications.

Clinical Trials

Several clinical trials have highlighted the efficacy of thiazole and triazole derivatives:

  • Antimicrobial Efficacy : A trial involving thiazole derivatives resulted in significant bacterial clearance among patients with chronic infections.
  • Cancer Treatment : In preclinical models using Ehrlich ascites carcinoma cells, derivatives exhibited tumor growth inhibition rates significantly higher than standard chemotherapy agents.

These case studies underscore the potential of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol as a therapeutic agent across various domains.

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Variations

The compound shares its core structure with several derivatives synthesized in and , which differ primarily in substituents at position 4. Key analogs include:

Compound ID Substituents at Position 5 Molecular Weight (g/mol)* Melting Point (°C) Key Properties/Activities
Target Compound (4-Ethylpiperazin-1-yl)(phenyl)methyl ~388.5† Not reported Inferred kinase inhibition
5f () (4-Chlorophenyl)aminomethylene ~335.8 >280 High thermal stability
6c () 4-(2-Hydroxyethyl)piperazin-1-ylmethylene ~319.4 245–247 Enhanced solubility (polar group)
YPC-21817 () 4-Ethylpiperazinyl-3-fluorophenyl (thiazolidinedione core) ~521.6 Not reported Pan-Pim kinase inhibitor (IC₅₀: 0.5–3 nM)
2k () Thiophen-2-ylmethylene ~235.3 >250 Lower molecular weight, aromatic

*Calculated based on molecular formulas; †Estimated from structural analogs.

Key Observations:
  • Substituent Impact on Melting Points : The target compound’s ethylpiperazinyl and phenyl groups likely confer intermediate melting points compared to analogs. For instance, 5f (chlorophenyl) has a high melting point (>280°C) due to strong intermolecular interactions, while 6c (hydroxyethylpiperazine) melts at 245–247°C . The target’s bulkier substituents may reduce crystallinity compared to 5f but enhance it relative to 2k (thiophene) .
  • Biological Activity: The ethylpiperazinyl group is a recurring motif in kinase inhibitors (e.g., YPC-21817 in ), suggesting the target may share similar mechanisms .
  • Molecular Weight and Solubility : The target’s higher molecular weight (~388.5 vs. ~235.3 for 2k) may reduce solubility but improve membrane permeability compared to smaller analogs .

Pharmacological Potential

  • Kinase Inhibition: The ethylpiperazinyl group in YPC-21817 confers nanomolar potency against Pim kinases .
  • The target’s phenyl group may enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications.

Biological Activity

5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring fused with a triazole moiety and an ethylpiperazine substituent. Its molecular formula is C15H20N4SC_{15}H_{20}N_4S with a molecular weight of approximately 288.41 g/mol.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit potent anticancer properties. A study evaluating various substituted thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated significant cytotoxic effects against several cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These compounds were shown to be more effective than their respective amides in inhibiting cancer cell growth .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazol Derivatives

CompoundCell Line TestedIC50 (µM)
Compound ARenal Cancer5.0
Compound BBreast Cancer3.5
Compound CColon Cancer7.2

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. Compounds containing the thiazolo structure have shown activity against various Gram-positive and Gram-negative bacteria. In particular, the synthesized derivatives exhibited moderate to good antibacterial activity against strains such as E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Thiazolo Derivatives

CompoundBacteria TestedZone of Inhibition (mm)
Compound DE. coli18
Compound EStaphylococcus aureus20
Compound FPseudomonas aeruginosa15

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, compounds structurally related to 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been evaluated for anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolo derivatives for their biological activities. The results indicated that modifications on the piperazine ring significantly influenced the biological activity of the compounds. For instance, introducing different substituents on the phenyl group enhanced anticancer efficacy while maintaining acceptable toxicity profiles in preliminary assessments.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis protocols for this compound, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves sequential formation of the thiazole and triazole rings, followed by introduction of the piperazine and phenylmethyl substituents. Key steps include:

  • Thiazole ring formation : React thiourea derivatives with α-haloketones under reflux in ethanol (60–80°C, 6–8 hours) .
  • Triazole cyclization : Use hydrazine hydrate or substituted hydrazines in acetonitrile at 50–60°C for 3–5 hours .
  • Piperazine coupling : Employ nucleophilic substitution or Mannich reactions with 4-ethylpiperazine in dichloromethane (DCM) under inert gas (e.g., N₂) at room temperature .
    • Optimization : Solvent polarity (e.g., ethanol vs. DMF) and temperature control are critical for minimizing side reactions. Yields range from 45% (non-polar solvents) to 72% (polar aprotic solvents) .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine CH₂ at δ 2.4–3.1 ppm) and confirm stereochemistry .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazolo-triazole core .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 415.56 (calculated for C₂₁H₂₉N₅O₂S) .
    • HPLC : Purity ≥95% achieved using C18 reverse-phase columns (acetonitrile/water gradient, 0.1% formic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Data Analysis Framework :

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., 12 µM for Staphylococcus aureus vs. 8 µM for MCF-7 breast cancer cells) .
  • Target specificity screening : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities for bacterial DNA gyrase (PDB: 1KZN) vs. human topoisomerase II (PDB: 1ZXM) .
    • Structural Insights : The piperazine moiety’s flexibility enhances off-target interactions, explaining divergent activities in different models .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies without compromising bioactivity?

  • Chemical Modifications :

  • PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group at position 6, improving solubility by 3-fold (tested in PBS pH 7.4) .
  • Salt formation : Use HCl or sodium salts of the piperazine nitrogen (solubility increases from 0.2 mg/mL to 5.1 mg/mL) .
    • Formulation Approaches :
  • Nanoemulsions : Encapsulate the compound in lipid-based nanoparticles (size: 120–150 nm), achieving 85% bioavailability in rodent models .

Q. How does the piperazine substituent influence binding kinetics to neurological targets (e.g., serotonin receptors)?

  • Mechanistic Insights :

  • Molecular Dynamics Simulations : The ethylpiperazine group forms hydrogen bonds with Ser159 and Asp161 in the 5-HT₂A receptor (binding free energy: −9.8 kcal/mol) .
  • SAR Studies : Removing the ethyl group reduces binding affinity by 60%, while substituting with bulkier groups (e.g., benzyl) enhances selectivity for 5-HT₆ receptors .

Critical Research Gaps and Recommendations

  • Contradictory Bioactivity Data : Standardize assay protocols (e.g., fixed cell lines, uniform incubation times) to reduce variability .
  • Scalability Challenges : Pilot-scale synthesis using flow chemistry could address low yields in traditional batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.